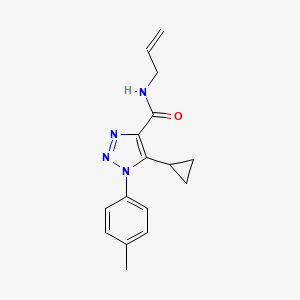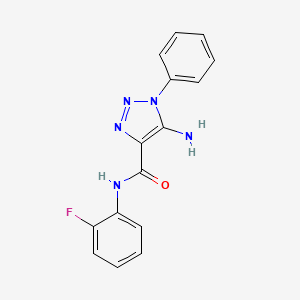![molecular formula C13H23NO3 B4445391 N-[(2-methylcyclohexyl)carbonyl]valine](/img/structure/B4445391.png)
N-[(2-methylcyclohexyl)carbonyl]valine
Übersicht
Beschreibung
N-[(2-methylcyclohexyl)carbonyl]valine, also known as MC-Val-Cit-PAB-MMAE, is a small molecule drug conjugate that has gained significant attention in the field of cancer research. This molecule is a member of the class of antibody-drug conjugates (ADCs), which are designed to selectively target cancer cells and deliver a potent cytotoxic drug directly to the tumor site. MC-Val-Cit-PAB-MMAE has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
The mechanism of action of N-[(2-methylcyclohexyl)carbonyl]valineAB-MMAE involves the selective binding of the antibody component to cancer cells that express a specific antigen. Once the antibody has bound to the cancer cell, the linker is cleaved, and the drug is released into the cell. The drug then binds to microtubules, which are essential for cell division, and inhibits their function. This leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[(2-methylcyclohexyl)carbonyl]valineAB-MMAE are primarily related to its cytotoxic activity. The drug inhibits microtubule function, which leads to cell cycle arrest and apoptosis. In addition, the antibody component of the conjugate can also activate the immune system, leading to an enhanced antitumor response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(2-methylcyclohexyl)carbonyl]valineAB-MMAE for lab experiments is its high selectivity for cancer cells. This allows for more precise targeting of tumors and reduces the risk of off-target effects. In addition, the potency of the drug allows for lower doses to be used, reducing the risk of toxicity. However, one limitation of this molecule is its complex synthesis, which can make it difficult to produce in large quantities for clinical use.
Zukünftige Richtungen
There are several future directions for the development of N-[(2-methylcyclohexyl)carbonyl]valineAB-MMAE and other ADCs. One area of focus is the identification of new targets for the antibody component of the conjugate. This could expand the range of cancers that can be targeted by these molecules. Another area of focus is the development of more efficient synthesis methods, which could increase the scalability of these molecules for clinical use. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of these molecules in humans.
Wissenschaftliche Forschungsanwendungen
N-[(2-methylcyclohexyl)carbonyl]valineAB-MMAE has been extensively studied in preclinical models of cancer, including breast, lung, and pancreatic cancer. In these studies, N-[(2-methylcyclohexyl)carbonyl]valineAB-MMAE has shown potent antitumor activity and has been well-tolerated by animals. The efficacy of this molecule has been attributed to its ability to selectively target cancer cells and deliver a potent cytotoxic drug directly to the tumor site. N-[(2-methylcyclohexyl)carbonyl]valineAB-MMAE has also been evaluated in clinical trials for the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
3-methyl-2-[(2-methylcyclohexanecarbonyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-8(2)11(13(16)17)14-12(15)10-7-5-4-6-9(10)3/h8-11H,4-7H2,1-3H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQMKACVSPTXNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C(=O)NC(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(dimethylamino)propyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4445316.png)
![N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4445319.png)
![2-[(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B4445323.png)
![N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinyl)benzyl]glycinamide](/img/structure/B4445329.png)


![5-bromo-N-[3-(dimethylamino)propyl]-2-thiophenesulfonamide](/img/structure/B4445362.png)
![N-(3-acetylphenyl)-2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4445364.png)
![5-{[(3-methoxypropyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4445371.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4445382.png)
![1-[(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)acetyl]-4-piperidinecarboxamide](/img/structure/B4445386.png)


